iRGD-CPT
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Overview
Description
The compound “iRGD-CPT” is a conjugate of the internalizing RGD peptide (iRGD) and camptothecin (CPT). The iRGD peptide is a 9-amino acid cyclic peptide (sequence: CRGDKGPDC) that was originally identified in an in vivo screening of phage display libraries in tumor-bearing mice . Camptothecin is a well-known anticancer agent that inhibits the DNA enzyme topoisomerase I. The conjugation of iRGD with camptothecin aims to enhance the delivery and efficacy of camptothecin in targeting tumor cells .
Preparation Methods
The synthesis of iRGD-CPT involves the covalent coupling of iRGD and camptothecin through a heterobifunctional linker . The process typically includes the following steps:
Synthesis of iRGD peptide: The iRGD peptide is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Modification of camptothecin: Camptothecin is modified with a functional group that allows for conjugation with the iRGD peptide.
Coupling reaction: The modified camptothecin is covalently linked to the iRGD peptide using a heterobifunctional linker under specific reaction conditions.
Chemical Reactions Analysis
iRGD-CPT undergoes various chemical reactions, including:
Oxidation and reduction: The peptide and camptothecin moieties can undergo oxidation and reduction reactions under specific conditions.
Substitution reactions: The functional groups on the peptide and camptothecin can participate in substitution reactions with appropriate reagents.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are the modified peptide, camptothecin, and their respective derivatives .
Scientific Research Applications
iRGD-CPT has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
The mechanism of action of iRGD-CPT involves several steps:
Tumor targeting: The iRGD peptide homes and penetrates tumors by binding to integrins (αVβ3 and αVβ5) on tumor endothelial cells.
Protease cleavage: Upon binding, a protease cleavage event reveals the C-terminal CendR motif (R/KXXR/K) of the peptide.
Neuropilin-1 binding: The CendR motif binds to neuropilin-1, activating an endocytotic/exocytotic transport pathway.
Drug delivery: The conjugated camptothecin is delivered into the tumor cells, where it inhibits topoisomerase I, leading to DNA damage and cell death.
Comparison with Similar Compounds
iRGD-CPT is unique compared to other similar compounds due to its dual-targeting ability and enhanced tumor penetration. Similar compounds include:
RGD peptides: These peptides also target integrins but lack the enhanced penetration properties of iRGD.
Camptothecin derivatives: Various camptothecin derivatives have been developed for cancer therapy, but they do not possess the targeted delivery capabilities of this compound.
Other tumor-penetrating peptides: Peptides such as TAT and penetratin have been used for drug delivery, but iRGD’s dual-targeting mechanism provides a distinct advantage.
Properties
Molecular Formula |
C75H100N18O27S3 |
---|---|
Molecular Weight |
1781.9 g/mol |
IUPAC Name |
(6S,9S,15S,18R,23R,26S,29S)-18-[[(2R)-2-acetamido-3-[1-[3-[2-[2-[4-[[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl]oxy]-4-oxobutoxy]ethoxy]ethoxyamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoyl]amino]-6-(4-aminobutyl)-15-(3-carbamimidamidopropyl)-9,26-bis(carboxymethyl)-2,5,8,11,14,17,25,28-octaoxo-20,21-dithia-1,4,7,10,13,16,24,27-octazabicyclo[27.3.0]dotriacontane-23-carboxylic acid |
InChI |
InChI=1S/C75H100N18O27S3/c1-3-75(43-28-53-62-41(27-40-11-4-5-12-44(40)84-62)34-93(53)70(111)42(43)35-118-73(75)115)120-61(103)16-10-22-116-23-24-117-25-26-119-90-55(95)17-21-92-57(97)31-54(71(92)112)121-36-49(82-39(2)94)67(108)88-50-37-122-123-38-51(72(113)114)89-66(107)48(30-60(101)102)87-69(110)52-15-9-20-91(52)58(98)33-81-64(105)45(13-6-7-18-76)85-65(106)47(29-59(99)100)83-56(96)32-80-63(104)46(86-68(50)109)14-8-19-79-74(77)78/h4-5,11-12,27-28,45-52,54H,3,6-10,13-26,29-38,76H2,1-2H3,(H,80,104)(H,81,105)(H,82,94)(H,83,96)(H,85,106)(H,86,109)(H,87,110)(H,88,108)(H,89,107)(H,90,95)(H,99,100)(H,101,102)(H,113,114)(H4,77,78,79)/t45-,46-,47-,48-,49-,50-,51-,52-,54?,75-/m0/s1 |
InChI Key |
OSLBPCRXKMUFIL-AMJBNBQASA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)CCCOCCOCCONC(=O)CCN6C(=O)CC(C6=O)SC[C@@H](C(=O)N[C@H]7CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H]8CCCN8C(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC7=O)CCCNC(=N)N)CC(=O)O)CCCCN)CC(=O)O)C(=O)O)NC(=O)C |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)CCCOCCOCCONC(=O)CCN6C(=O)CC(C6=O)SCC(C(=O)NC7CSSCC(NC(=O)C(NC(=O)C8CCCN8C(=O)CNC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC7=O)CCCNC(=N)N)CC(=O)O)CCCCN)CC(=O)O)C(=O)O)NC(=O)C |
Origin of Product |
United States |
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